![molecular formula C14H26N2O7 B3028360 (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate CAS No. 1951425-14-1](/img/structure/B3028360.png)
(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate
Overview
Description
The compound is a derivative of morpholine, which is a common moiety in many pharmaceuticals and agrochemicals. It also contains an oxalate group, which is a divalent anion often found in plants and can form salts with various cations .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and alkyl halides .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. The morpholine ring might undergo electrophilic aromatic substitution or nucleophilic substitution reactions. The oxalate group could potentially react with various cations to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Oxalate Metabolism and Dysmetabolism
Oxalate is a metabolic end-product with highly variable systemic concentrations among individuals. Genetic factors (such as primary hyperoxaluria) and non-genetic factors (including diet, microbiota, renal, and metabolic diseases) contribute to elevated plasma concentrations and tissue accumulation of oxalate. The classic example involves the triad of primary hyperoxaluria, nephrolithiasis (kidney stones), and kidney injury . Further research explores precursors (such as glyoxylate, aromatic amino acids, glyoxal, and vitamin C), endogenous pathways for oxalate production, and the microbiota’s role in systemic oxalate availability.
Dietary Oxalates
Oxalate is an antinutrient found in trace amounts in various plant-based foods, including fruits, nuts, cereals, vegetables, and aromatic plants. Understanding dietary sources and their impact on health is crucial for managing oxalate-related conditions .
Expression Analysis and Regulation
Researchers have investigated the regulation of oxalate content in different varieties of spinach. Insights from this research can aid in understanding the mechanisms behind oxalate regulation and potentially breeding spinach varieties with reduced oxalate content .
Deprotection of Amino Acids
The synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids is essential for peptide chemistry. Researchers have explored conditions for Boc deprotection using di-tert-butyl pyrocarbonate, optimizing the yield of desired products .
Ionic Liquid-Mediated Deprotection
A method involving high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described. The ionic liquid’s properties, such as low viscosity and high thermal stability, contribute to its effectiveness .
Gelation of Fuel Oils and Solvents
Tert-butylacetic acid-based amides, containing a tert-butyl group, have been explored for gelation of fuel oils and organic solvents. Understanding the role of the tert-butyl group in driving assembly toward gelation is relevant for practical applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (6S)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.C2H2O4/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14;3-1(4)2(5)6/h9H,6-8,13H2,1-5H3;(H,3,4)(H,5,6)/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCZAAPKLLZPSE-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H](O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate | |
CAS RN |
1951425-14-1 | |
Record name | 4-Morpholinecarboxylic acid, 6-(aminomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, ethanedioate (1:1), (6S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951425-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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